

Application Notes and Protocols: CD38 Inhibitor 1 (Compound 78c)

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Compound of Interest

Compound Name: *CD38 inhibitor 1*

Cat. No.: *B606566*

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Introduction

CD38 inhibitor 1, also widely known as compound 78c, is a potent and specific inhibitor of the ectoenzyme CD38.[1][2] CD38 is a key regulator of cellular nicotinamide adenine dinucleotide (NAD⁺) levels, and its inhibition has emerged as a promising therapeutic strategy in various models of metabolic and age-related diseases.[1][3] By inhibiting CD38, compound 78c effectively increases intracellular NAD⁺ levels, which in turn activates NAD⁺-dependent enzymes such as sirtuins, playing a crucial role in cellular health and energy metabolism.[1] These application notes provide detailed information on the solubility of **CD38 inhibitor 1** and comprehensive protocols for its preparation for in vitro and in vivo experiments.

Physicochemical Properties

Property	Value	Reference
Synonyms	Compound 78c, CD38-IN-78c	
Molecular Formula	C ₂₂ H ₂₇ N ₃ O ₃ S	
Molecular Weight	413.53 g/mol	
Appearance	Light yellow to brown solid powder	
IC ₅₀ (human CD38)	7.3 nM	
IC ₅₀ (mouse CD38)	1.9 nM	

Solubility Data

The solubility of **CD38 inhibitor 1** is a critical factor for its effective use in experimental settings. The following tables summarize its solubility in various solvents for in vitro and in vivo applications. It is recommended to use freshly opened, anhydrous solvents for the best results. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.

In Vitro Solubility

Solvent	Concentration	Remarks	Reference
DMSO	≥ 25 mg/mL (~60.46 mM)	Requires sonication, warming, and heating to 60°C. Use newly opened DMSO as it is hygroscopic.	

In Vivo Formulations

Solvent System	Concentration	Solution Type	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (~6.05 mM)	Clear solution	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (~6.05 mM)	Clear solution	
Corn Oil	10 mg/mL (~24.18 mM)	Suspended solution; requires sonication	
50% PEG300, 50% Saline	10 mg/mL (~24.18 mM)	Suspended solution; requires sonication	

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

A concentrated stock solution in DMSO is typically prepared for in vitro studies and then diluted to the final working concentration in cell culture media.

Materials:

- **CD38 inhibitor 1** (solid powder)
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heat block

- Sonicator

Protocol:

- Weigh the desired amount of **CD38 inhibitor 1** powder in a sterile microcentrifuge tube.

- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
- Vortex the tube thoroughly to mix the contents.
- To aid dissolution, warm the solution to 60°C and sonicate until the solution is clear.
- Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Preparation of Working Solutions for In Vivo Experiments

The choice of vehicle for in vivo administration depends on the route of administration and the desired concentration. Below are protocols for two commonly used formulations.

Protocol 1: Clear Solution for Oral or Intraperitoneal Administration

This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.

Materials:

- **CD38 inhibitor 1** stock solution in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL of working solution):

- To 400 μ L of PEG300, add 100 μ L of the 25 mg/mL **CD38 inhibitor 1** stock solution in DMSO.
- Vortex until the solution is homogeneous.
- Add 50 μ L of Tween-80 to the mixture.
- Vortex again until the solution is clear and uniform.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- Vortex thoroughly one last time before administration.

Protocol 2: Suspension in Corn Oil for Oral Administration

This protocol is suitable for achieving a higher concentration of the inhibitor (10 mg/mL).

Materials:

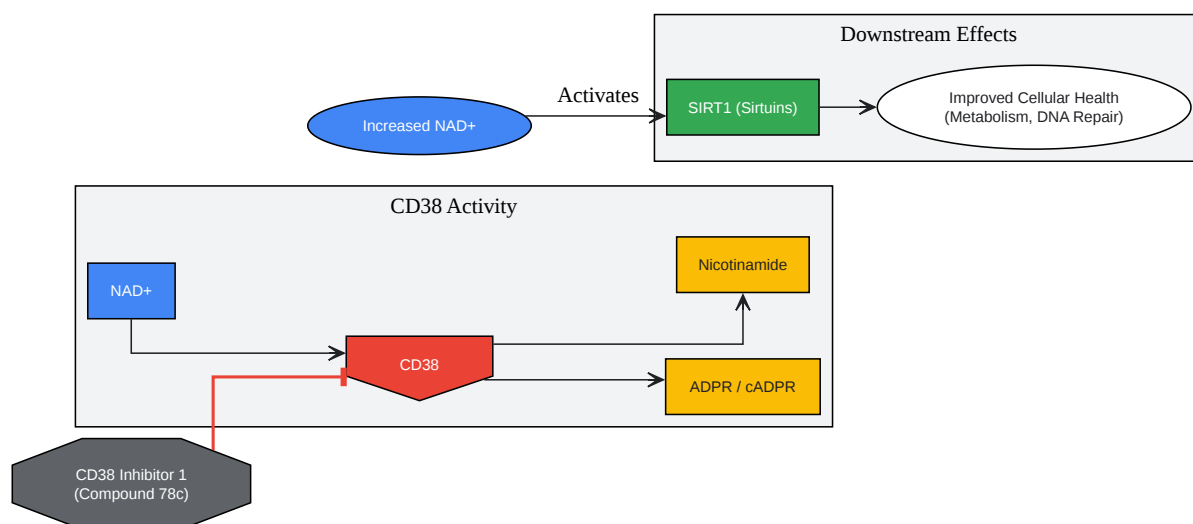
- **CD38 inhibitor 1** (solid powder)
- Corn oil
- Sterile tubes
- Sonicator

Procedure:

- Weigh the desired amount of **CD38 inhibitor 1** powder into a sterile tube.
- Add the appropriate volume of corn oil to achieve a concentration of 10 mg/mL.
- Vortex the mixture vigorously.
- Sonicate the suspension to ensure a uniform distribution of the compound before each administration.

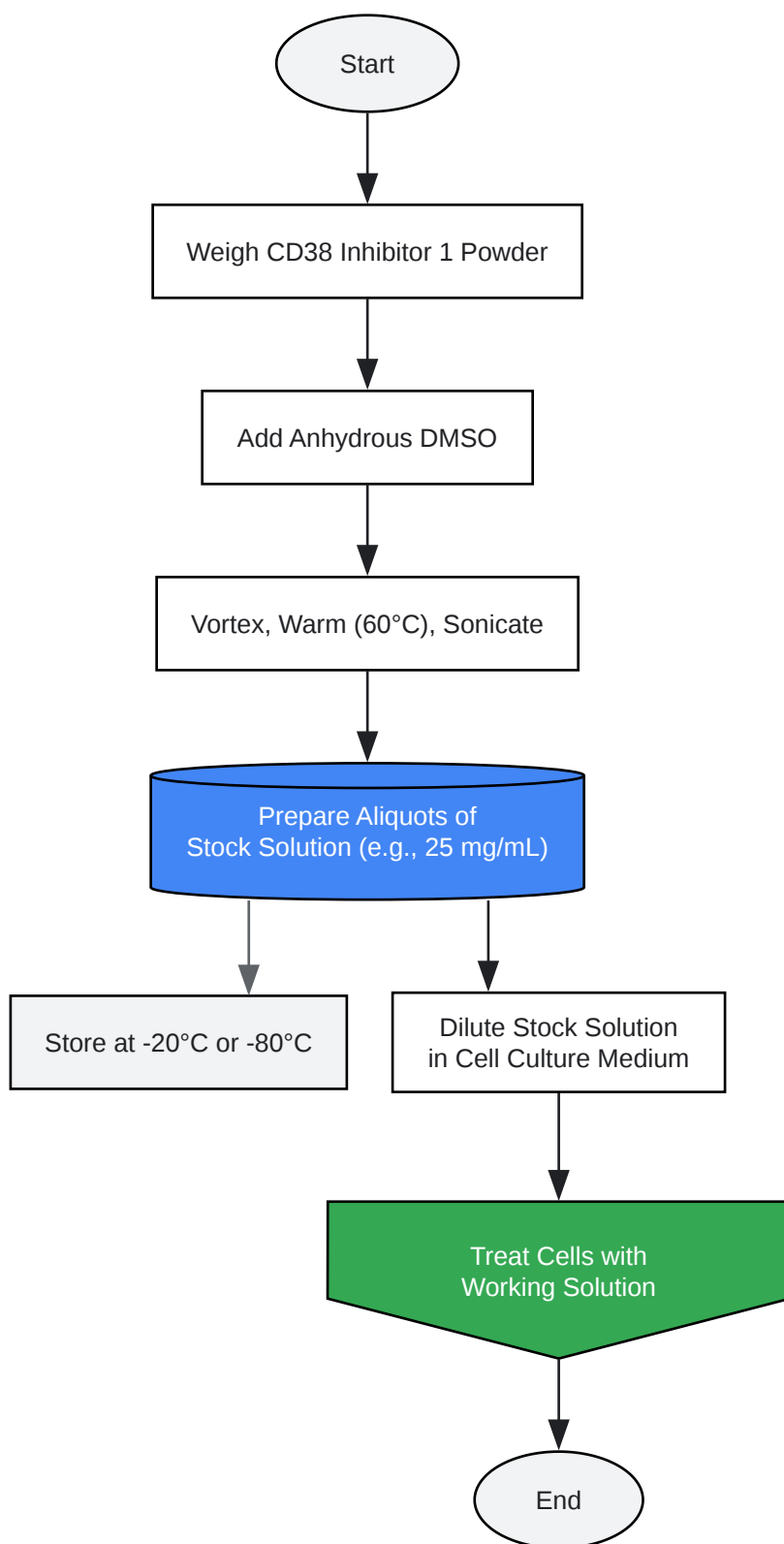
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **CD38 inhibitor 1** and a typical workflow for preparing the inhibitor for cell-based assays.



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Caption: CD38 Inhibition Pathway.



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Caption: In Vitro Preparation Workflow.

Conclusion

CD38 inhibitor 1 (compound 78c) is a valuable tool for studying the role of the CD38/NAD⁺ axis in health and disease. Proper handling and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. It is always recommended to consult the specific product datasheet for the most up-to-date information and to perform small-scale solubility tests before preparing large quantities of solutions.

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References

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